5-Methyl-2-n-pentoxybenzyl alcohol
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Overview
Description
5-Methyl-2-n-pentoxybenzyl alcohol is an organic compound belonging to the class of benzyl alcohols. It features a benzene ring substituted with a methyl group at the 5th position and a n-pentoxy group at the 2nd position, along with a benzyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Benzene: One common synthetic route involves starting with benzene, which undergoes nitration to form nitrobenzene. This is followed by reduction to aniline, which is then alkylated to introduce the n-pentoxy group.
From Benzyl Alcohol: Another approach involves the direct alkylation of benzyl alcohol with n-pentyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: 5-Methyl-2-n-pentoxybenzaldehyde or 5-Methyl-2-n-pentoxybenzoic acid.
Reduction: 5-Methyl-2-n-pentoxybenzylamine.
Substitution: Various halogenated derivatives of the benzene ring.
Scientific Research Applications
5-Methyl-2-n-pentoxybenzyl alcohol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor in biochemical assays.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemical products.
Mechanism of Action
The mechanism by which 5-Methyl-2-n-pentoxybenzyl alcohol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Benzyl Alcohol: A simpler compound without the methyl or n-pentoxy groups.
2-Methyl-5-n-pentoxybenzyl Alcohol: A structural isomer with the methyl and n-pentoxy groups in different positions.
5-Methyl-2-ethoxybenzyl Alcohol: Similar structure but with an ethoxy group instead of n-pentoxy.
Uniqueness: 5-Methyl-2-n-pentoxybenzyl alcohol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This makes it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(5-methyl-2-pentoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-8-15-13-7-6-11(2)9-12(13)10-14/h6-7,9,14H,3-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKANSDWSRHCJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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